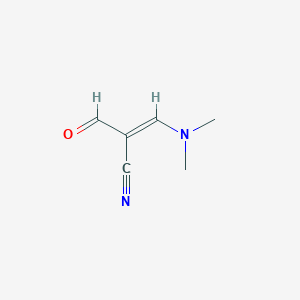

(E)-3-(Dimethylamino)-2-formylacrylonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

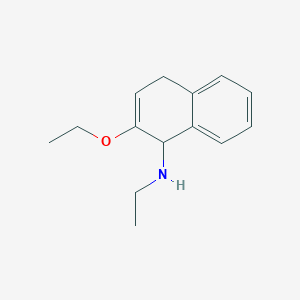

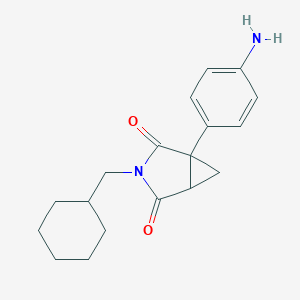

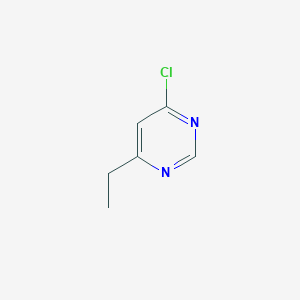

The compound (E)-3-(Dimethylamino)-2-formylacrylonitrile is a derivative of acrylonitrile characterized by the presence of a dimethylamino group and a formyl group attached to the acrylonitrile backbone. The structure of related compounds has been extensively studied, revealing insights into their molecular and electronic characteristics .

Synthesis Analysis

The synthesis of related acrylonitrile derivatives typically involves Knoevenagel condensation reactions. For instance, the Z and E isomers of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile were obtained through the condensation of 4-(dimethylamino)benzaldehyde with 2-(2,4,6-tribromophenyl)acetonitrile . This method could potentially be adapted for the synthesis of (E)-3-(Dimethylamino)-2-formylacrylonitrile by choosing appropriate starting materials.

Molecular Structure Analysis

X-ray diffraction and density functional theory (DFT) calculations have been used to investigate the molecular structure of similar compounds. The studies reveal that the bond lengths and angles in these molecules are very similar across isomers, and the geometries adopted by the molecules are influenced by their crystal packing . The molecular structure of (E)-3-(Dimethylamino)-2-formylacrylonitrile would likely exhibit similar characteristics, with the potential for strong polarization of the C≡C bond as indicated by related compounds .

Chemical Reactions Analysis

The reactivity of acrylonitrile derivatives can be influenced by the presence of electron-donating and electron-withdrawing groups. The dimethylamino and formyl groups in (E)-3-(Dimethylamino)-2-formylacrylonitrile would contribute to its reactivity profile, potentially engaging in various chemical reactions. The studies of related compounds have not detailed specific reactions, but the electronic nature of these groups suggests that they could participate in nucleophilic addition or electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylonitrile derivatives are closely related to their molecular structure. The infrared spectra and ab initio force field calculations of similar compounds indicate that the C≡C bond is strongly polarized, which affects the charge distribution within the molecule . This polarization can influence the compound's solubility, boiling point, and other physical properties. The crystal packing and intermolecular interactions, such as those observed in the Z and E isomers of a related compound, also play a significant role in determining the stability and density of the crystal structure .

科学研究应用

Structural Analysis and Synthesis

Isomerism and Molecular Interactions : A study explored the Z/E isomerism of a related compound, highlighting the importance of intermolecular interactions in determining the stability and properties of these isomers. The research provides insight into how subtle changes in molecular structure can significantly impact the physical and chemical properties of acrylonitrile derivatives (Renuka Devi Tammisetti et al., 2018).

Microwave-Assisted Synthesis : Another study demonstrated an efficient, eco-friendly synthesis method for polarized enamines, including derivatives of (E)-3-(Dimethylamino)-2-formylacrylonitrile, utilizing microwave radiation. This approach offers advantages in reaction speed and environmental impact (K. Chanda et al., 2005).

Chemical Reactivity and Derivatives

Reactivity with Amino Compounds : Research into the reactivity of 3-dimethylamino-2-formylpropenenitrile with various amino compounds has led to the synthesis of azomethines and derivatives with potential biological activity. This work underscores the compound's utility as a building block in organic synthesis (M. Jachak et al., 1993).

Fluorescence Properties : A study on the fluorescence improvement of pyridylacrylonitrile by dimethylaminophenyl-substitutions, including (E)-3-(Dimethylamino)-2-formylacrylonitrile derivatives, examined the effect of molecular packing on photochemical behavior. The findings have implications for the design of materials with enhanced optical properties (M. Percino et al., 2013).

Material Science and Biomedical Applications

Polymer Stability : A comparative study on the hydrolytic stability of poly(2-(dimethylamino)ethyl methacrylate) and its monomer, including (E)-3-(Dimethylamino)-2-formylacrylonitrile, provided insights into the stability of these compounds under various conditions, which is crucial for their application in material science (P. V. D. Wetering et al., 1998).

Antifouling Membranes : Research on the antifouling properties of zwitterionic ultrafiltration membranes composed of acrylonitrile and sulfobetaine copolymer, incorporating (E)-3-(Dimethylamino)-2-formylacrylonitrile, highlighted the compound's potential in improving membrane technology for water treatment and purification (Qiang Sun et al., 2006).

安全和危害

This involves detailing the compound’s toxicity, flammability, and environmental impact. It also includes information on safe handling and storage procedures.

未来方向

This involves discussing potential future research directions, such as new synthetic methods, applications, or theoretical studies.

属性

IUPAC Name |

(E)-3-(dimethylamino)-2-formylprop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-8(2)4-6(3-7)5-9/h4-5H,1-2H3/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUXUDNMISMLAO-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C=O)\C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(Dimethylamino)-2-formylacrylonitrile | |

CAS RN |

13974-68-0 |

Source

|

| Record name | NSC128002 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B138176.png)

![5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine](/img/structure/B138179.png)